

In-Depth Technical Guide to BTPTT-4F (Y6) for Organic Photovoltaics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BTPTT-4F**

Cat. No.: **B8196175**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTPTT-4F, widely known in scientific literature as Y6, is a prominent n-type organic semiconductor that has significantly advanced the field of organic photovoltaics (OPVs).^{[1][2]} Its chemical name is 2,2'-(2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[3][4]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanlylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile.^[2] This molecule is a non-fullerene acceptor (NFA) characterized by its A-DA'D-A (acceptor-donor-acceptor'-donor-acceptor) structure, which features a ladder-type, electron-deficient core.^[1] This architecture gives Y6 a low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cells. When blended with polymer donors such as PM6, Y6 has enabled organic solar cells to achieve power conversion efficiencies (PCEs) exceeding 18%.

Physicochemical Properties

A summary of the key physicochemical properties of **BTPTT-4F** (Y6) is presented below.

Property	Value
CAS Number	2304444-49-1
Molecular Formula	C ₈₂ H ₈₆ F ₄ N ₈ O ₂ S ₅
Molecular Weight	1451.93 g/mol
Appearance	Dark blue powder
HOMO Energy Level	-5.65 eV
LUMO Energy Level	-4.10 eV
Optical Bandgap (E _g)	1.33 - 1.35 eV
Maximum Absorption (λ _{max})	~810 nm (in film)
Solubility	Soluble in chloroform, o-xylene, and other common organic solvents.

Synthesis Overview

The synthesis of **BTPTT-4F** (Y6) is a multi-step process. While detailed, step-by-step public protocols are scarce, the general approach involves the synthesis of the core acceptor-donor-acceptor fused ring system, followed by a Knoevenagel condensation with the electron-accepting end groups. One report mentions a four-step synthesis with an overall yield of 12%. [1] A more recent development has proposed a boron trifluoride etherate-catalyzed Knoevenagel condensation that can be completed in 15 minutes at room temperature, potentially reducing the cost and complexity of synthesis.

Application in Organic Photovoltaics

BTPTT-4F (Y6) is most commonly used as the electron acceptor in bulk heterojunction (BHJ) organic solar cells. It is frequently blended with the polymer donor PM6 (PBDB-T-2F). The complementary absorption spectra of PM6 and Y6 allow for efficient harvesting of photons across the solar spectrum. The energy levels of PM6 and Y6 are well-aligned to facilitate efficient charge transfer.

Device Performance

The performance of organic solar cells is characterized by several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of PM6:Y6 based solar cells as reported in various studies.

Donor:Acceptor System	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Device Architecture	Reference
PM6:Y6	17.23	0.84	26.42	77.65	Inverted	[5]
PM6:Y6	16.61	0.84	25.91	76.0	Conventional	
PM6:Y6:D1 8-Cl (Ternary)	16.08	0.81	28.13	70.25	Conventional	
PM6:L8-BO (Y6 derivative)	18.32	0.874	25.72	81.5	Conventional	
PM6:Y6	~14.5	-	-	-	Conventional	[3]
PM6:Y6	~13.0	-	-	-	Inverted	[3]

Charge Transfer Mechanism

In a PM6:Y6 based organic solar cell, the process of converting light into electricity involves several key steps. This can be visualized as a signaling pathway for charge carriers.

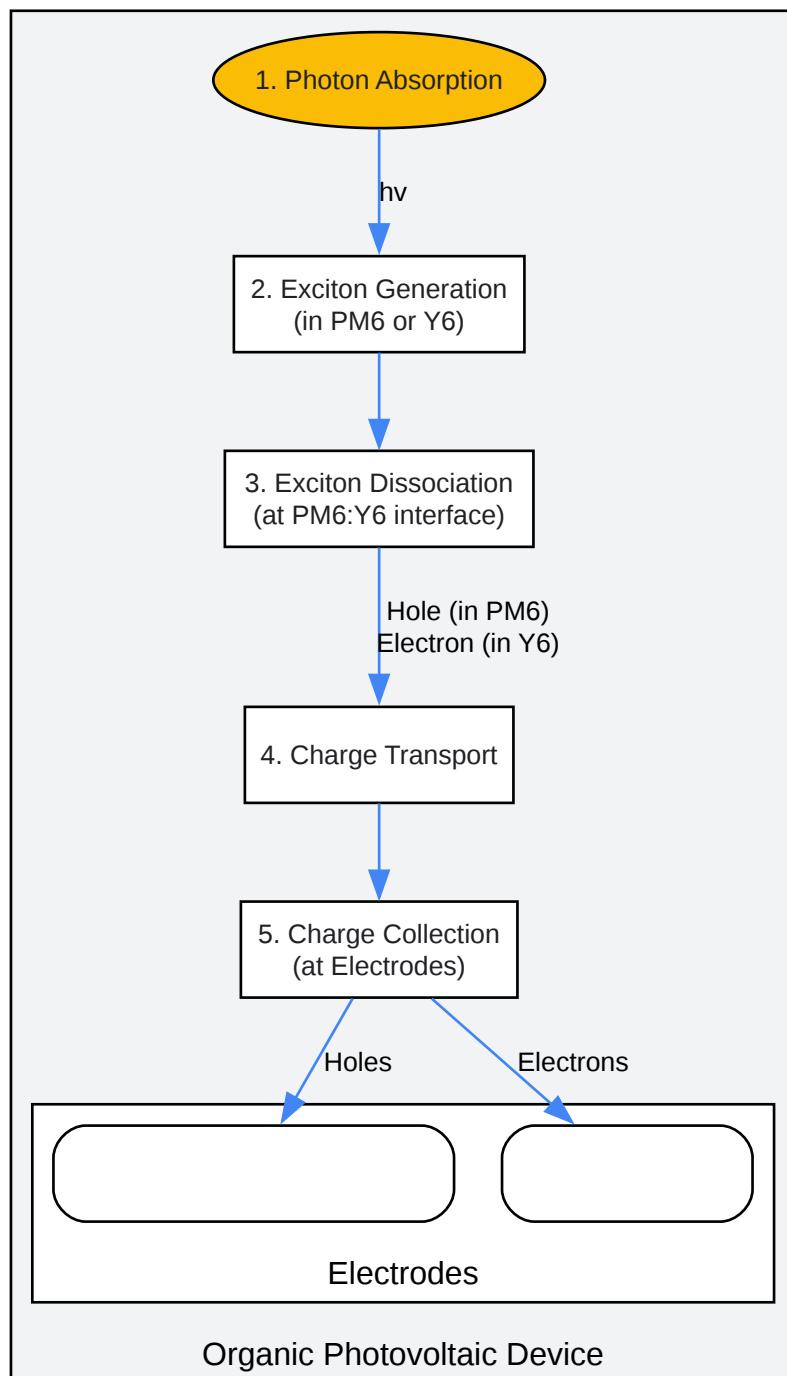


Figure 1: Charge Generation and Transport Pathway in a PM6:Y6 Solar Cell

[Click to download full resolution via product page](#)

Caption: Charge generation and transport pathway in a PM6:Y6 solar cell.

Experimental Protocols

Organic Solar Cell Fabrication

The following is a general protocol for the fabrication of a PM6:Y6 based organic solar cell with a conventional architecture.

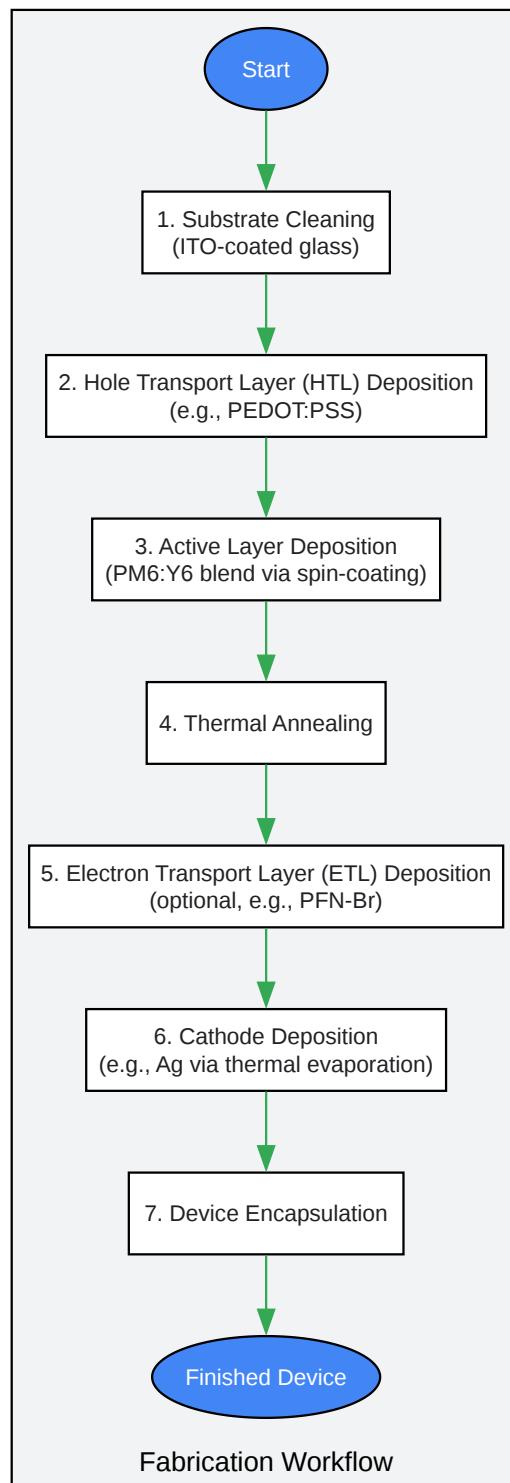


Figure 2: Workflow for PM6:Y6 Solar Cell Fabrication

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating a PM6:Y6 organic solar cell.

Detailed Steps:

- **Substrate Cleaning:**
 - Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents. A typical sequence is deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, for 15 minutes each.
 - The cleaned substrates are then treated with UV-Ozone for approximately 30 minutes to improve the surface wettability and work function of the ITO.
- **Hole Transport Layer (HTL) Deposition:**
 - A layer of poly(3,4-ethylenedioxothiophene) polystyrene sulfonate (PEDOT:PSS) is deposited onto the ITO substrate by spin-coating.
 - The substrates are then annealed at a specific temperature (e.g., 150 °C) for a set time (e.g., 10 minutes) in air.
- **Active Layer Deposition:**
 - A blend of PM6 and Y6 (commonly in a 1:1.2 weight ratio) is dissolved in a suitable solvent, such as chloroform or o-xylene.
 - The solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin-coating speed and solution concentration.
- **Thermal Annealing:**
 - The devices are often thermally annealed after the active layer deposition to optimize the morphology of the bulk heterojunction. Annealing conditions (temperature and time) vary depending on the specific materials and desired outcome.
- **Electron Transport Layer (ETL) Deposition (Optional but common):**
 - An electron transport layer, such as PFN-Br, can be deposited on top of the active layer to improve electron extraction and reduce interfacial recombination.

- Cathode Deposition:
 - A metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation under high vacuum. The thickness of the cathode is usually around 100 nm.
- Encapsulation:
 - To protect the device from degradation by oxygen and moisture, it is encapsulated, often using a UV-curable epoxy and a glass coverslip.

Device Characterization

- Current-Voltage (J-V) Characteristics: The J-V curves of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key performance parameters (PCE, Voc, Jsc, FF) are extracted.
- External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
- Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the morphology of the active layer blend.

Conclusion

BTPTT-4F (Y6) has emerged as a benchmark non-fullerene acceptor in the field of organic photovoltaics, enabling significant advancements in power conversion efficiencies. Its unique A-DA'D-A structure and favorable electronic properties make it an excellent material for high-performance organic solar cells. Further research into new donor materials, device architectures, and processing conditions continues to push the boundaries of what is achievable with Y6 and its derivatives. This guide provides a comprehensive overview of the core technical aspects of **BTPTT-4F**, intended to be a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Observing long-range non-fullerene backbone ordering in real-space to improve the charge transport properties of organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Y6, 2,2'-(2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1,2,5]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene)) bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) dimalononitrile - CAS:2304444-49-1 -
联系我们果博东方有限公司开户客服电话19187099992 (福布斯) [sunatech.com]
- 4. Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to BTPTT-4F (Y6) for Organic Photovoltaics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8196175#btptt-4f-cas-number-2304444-49-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com